2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dioxohexahydropyrimidoazepine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide can be achieved through a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ester under acidic conditions.
Construction of the Dioxohexahydropyrimidoazepine Ring: This involves the cyclization of a suitable diamine with a diketone under basic conditions.
Coupling of the Rings: The oxadiazole and dioxohexahydropyrimidoazepine rings are coupled through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with 2-methylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the dioxohexahydropyrimidoazepine ring.
Substitution: The aromatic ring in the acetamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl groups can produce alcohol derivatives.
Substitution: Substitution on the aromatic ring can lead to various halogenated or nitrated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with active sites of enzymes, while the dioxohexahydropyrimidoazepine ring could facilitate binding through hydrogen bonding or hydrophobic interactions. The acetamide group may further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide
- 2-[4-(5-ethyl-1,2,4-thiadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxadiazole ring and a dioxohexahydropyrimidoazepine ring in a single molecule is relatively rare and offers unique opportunities for research and application.
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-18-24-20(25-31-18)19-16-11-5-4-8-12-26(16)22(30)27(21(19)29)13-17(28)23-15-10-7-6-9-14(15)2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQMMWPVRUWVAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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